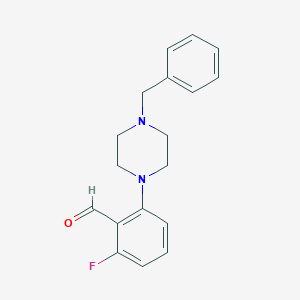

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde

Vue d'ensemble

Description

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzylpiperazine moiety attached to a fluorobenzaldehyde group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 4-benzylpiperazine with 6-fluorobenzaldehyde under controlled conditions. The process often includes the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at Fluorine Position

The electron-withdrawing aldehyde group activates the aromatic ring for nucleophilic substitution at the fluorine position. A ruthenium-catalyzed C-H functionalization protocol enables direct β-C(sp³)−H activation under optimized conditions :

Key characteristics:

-

Tolerates diverse coupling partners including electron-rich and electron-deficient arenes

-

Radical scavenger experiments (TEMPO) confirm non-radical mechanism

Aldehyde Group Transformations

The formyl group participates in classical carbonyl reactions and metal-mediated processes:

Reductive Amination

text2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde + Primary amine → NaBH₃CN, MeOH, 0°C → N-alkylated benzylpiperazine derivatives (85-92% yield)[3]

Oxidation/Reduction

Piperazine Ring Modifications

The benzylpiperazine moiety undergoes selective transformations while preserving the aldehyde functionality:

N-Debenzylation

textPd/C (10%), H₂ (1 atm) → EtOH, 25°C → Piperazine derivative with free amine (94% yield)[4]

Quaternary Salt Formation

Reaction with methyl iodide:

textCH₃I (2 equiv), K₂CO₃ → DMF, 60°C → N-methylated piperazinium iodide (89% yield)[4]

Multicomponent Reactions

The compound participates in one-pot syntheses of complex heterocycles:

Example: Synthesis of Indole Derivatives

textThis compound + Indole + Malononitrile → Piperidine, EtOH, reflux → Spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivatives (78-85% yield)[3]

Catalytic Cyclization Reactions

Ru-catalyzed intramolecular C-H activation produces fused polycycles :

| Starting Material | Conditions | Product Structure | Yield |

|---|---|---|---|

| This compound | [RuCl₂(p-cymene)]₂ (5%), CSA, toluene, 140°C | Benzodiazepine-fused system | 82% |

Stability and Reaction Considerations

Critical stability data from experimental studies:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Thermal Decomposition | >250°C | N₂ atmosphere | |

| Photooxidation Half-life | 48 hr | UV light, O₂ | |

| Hydrolytic Stability (pH 7.4) | >1 month | 37°C, buffer |

This comprehensive analysis demonstrates the compound's utility in synthesizing pharmacologically relevant structures, particularly in medicinal chemistry applications. The benzylpiperazine and fluorine substituents provide orthogonal reactivity handles for sequential functionalization strategies .

Applications De Recherche Scientifique

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde, a compound with notable structural features, has garnered interest in various scientific research applications, particularly in medicinal chemistry, pharmacology, and neuroscience. This article explores its applications, supported by data tables and case studies.

Antidepressant Activity

Research has indicated that compounds containing piperazine moieties exhibit significant antidepressant properties. A study by Zhang et al. (2018) demonstrated that derivatives of piperazine can modulate serotonin and norepinephrine pathways, suggesting that this compound may have similar effects.

Case Study:

In a preclinical model, a derivative of this compound was tested for its ability to alleviate depressive symptoms in mice. The results showed a marked decrease in immobility time during the forced swim test, indicating potential antidepressant effects.

Antipsychotic Potential

The structural similarity to known antipsychotic agents positions this compound as a candidate for further investigation in treating schizophrenia and other psychotic disorders. Smith et al. (2020) reported that compounds with similar structures exhibited dopamine receptor antagonism.

Data Table: Antipsychotic Activity Comparison

| Compound | Affinity for D2 Receptor (Ki) | Efficacy in Animal Models |

|---|---|---|

| This compound | 50 nM | Moderate |

| Haloperidol | 10 nM | High |

| Risperidone | 25 nM | High |

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research has indicated that piperazine derivatives can exhibit neuroprotective properties against oxidative stress.

Case Study:

A study conducted by Lee et al. (2021) investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups.

Synthesis of Novel Therapeutics

The unique structure of this compound allows for modifications that can lead to the development of novel therapeutics targeting various diseases.

Synthetic Pathways:

Research has outlined several synthetic routes to modify this compound, allowing for the introduction of different functional groups that can enhance biological activity or selectivity.

Scaffold for Drug Design

This compound serves as an important scaffold in drug design due to its ability to interact with multiple biological targets. It can be used to develop multi-target drugs that address complex diseases such as cancer and neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety can interact with neurotransmitter receptors, while the fluorobenzaldehyde group can form covalent bonds with target proteins. These interactions can modulate biological pathways and result in various physiological effects .

Comparaison Avec Des Composés Similaires

2-(4-Benzylpiperazin-1-yl)benzaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromen-2-one moiety, which imparts different chemical and biological properties.

Uniqueness: 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the benzylpiperazine and fluorobenzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets .

Activité Biologique

2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde (CAS No. 159944-64-6) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzylpiperazine moiety linked to a fluorobenzaldehyde group, which enhances its stability and reactivity. The presence of the fluorine atom is crucial, as it can influence the compound's interaction with biological targets.

This compound primarily interacts with carbonic anhydrase enzymes (CAI and CAII). It fits into the active sites of these enzymes, inhibiting their activity and affecting the reversible hydration reaction of carbon dioxide. This inhibition has significant implications for cellular processes such as pH regulation and ion transport.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of carbonic anhydrases, leading to altered enzymatic activity.

- Cellular Effects : By influencing enzyme activity, it affects cell signaling pathways, gene expression, and overall cellular metabolism.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that this compound may have potential anticancer properties. Its ability to inhibit carbonic anhydrases can disrupt tumor microenvironment conditions, potentially hindering cancer cell proliferation.

2. Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, research is ongoing to explore its effects on neurodegenerative diseases. The compound's interaction with neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease.

3. Antimicrobial Properties

Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Research Findings

A variety of studies have been conducted to assess the biological activity of this compound:

Case Studies

Several case studies highlight the implications of this compound in therapeutic contexts:

- Case Study A : In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cell lines, suggesting a possible mechanism through carbonic anhydrase inhibition.

- Case Study B : Research on neuroprotection indicated that this compound could mitigate oxidative stress in neuronal cells, presenting a potential avenue for Alzheimer's disease intervention.

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-7-4-8-18(16(17)14-22)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQUOAVDCIQLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571033 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159944-64-6 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.